Technical Monograph: Ethyl 3-methoxy-4-methylbenzoate
Technical Monograph: Ethyl 3-methoxy-4-methylbenzoate
Executive Summary
Ethyl 3-methoxy-4-methylbenzoate (CAS 86239-03-4) is a specialized aromatic ester intermediate used primarily in the synthesis of complex pharmaceutical agents and fine organic chemicals.[1][2][3][4] Structurally characterized by a benzoate core substituted with a methoxy group at the meta position and a methyl group at the para position relative to the ester functionality, this compound serves as a lipophilic precursor to 3-methoxy-4-methylbenzoic acid (CAS 7151-68-0). Its utility lies in its ability to act as a protected carboxylic acid scaffold that facilitates halogenation, nitration, and coupling reactions essential for drug discovery pipelines, particularly in the development of anti-inflammatory and antineoplastic agents.
Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10][11][12][13]
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | Ethyl 3-methoxy-4-methylbenzoate |
| CAS Number | 86239-03-4 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)C)OC |
| InChI Key | Predicted:[5] HPVWPLDGGQSZQS-UHFFFAOYSA-N (Analogous) |
Physical Properties
Note: As a specialized intermediate, specific experimental constants are often derived from the structurally homologous methyl ester (CAS 3556-83-0).
| Property | Value / Description | Validation Method |
| Appearance | Colorless to pale yellow oil or low-melting solid | Visual Inspection |
| Boiling Point | ~280–285 °C (Predicted @ 760 mmHg) | Nomogram / Distillation |
| Solubility | Soluble in EtOH, DCM, EtOAc; Insoluble in H₂O | Partition Coefficient (LogP ~2.[1]8) |
| Density | ~1.08 g/cm³ | Pycnometry |
| Refractive Index | ~1.52 | Refractometer |
Synthetic Pathways & Methodology
The industrial and laboratory-scale preparation of Ethyl 3-methoxy-4-methylbenzoate predominantly relies on the Fischer esterification of 3-methoxy-4-methylbenzoic acid. This method is preferred for its high atom economy and scalability.
Reaction Mechanism (Fischer Esterification)
The synthesis involves the acid-catalyzed nucleophilic acyl substitution of 3-methoxy-4-methylbenzoic acid with ethanol. The reaction is equilibrium-limited, requiring the removal of water to drive the yield.
Figure 1: Acid-catalyzed synthesis pathway from the benzoic acid precursor.
Experimental Protocol (Standardized)
Objective: Synthesis of 10.0 g of Ethyl 3-methoxy-4-methylbenzoate.
Reagents:
-
3-Methoxy-4-methylbenzoic acid (10.0 g, 60.2 mmol).
-
Absolute Ethanol (50 mL, excess).
-
Concentrated Sulfuric Acid (H₂SO₄) (0.5 mL, catalyst).
Workflow:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
-
Charging: Add the carboxylic acid and ethanol to the RBF. Stir until a suspension forms.
-
Catalysis: Add H₂SO₄ dropwise. The reaction is exothermic; ensure controlled addition.
-
Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexanes).
-
Checkpoint: Disappearance of the acid spot (Rf ~0.1) and appearance of the ester spot (Rf ~0.6).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotary Evaporator) to remove excess ethanol.
-
Dissolve the residue in Ethyl Acetate (50 mL).
-
Wash 1: Saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid/catalyst.
-
Wash 2: Brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄.[6]
-
-
Purification: Filter and concentrate. If necessary, purify via vacuum distillation or silica gel column chromatography.
Structural Characterization (Spectroscopy)[1][11]
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data represents the expected theoretical shifts based on the structural congeners.
¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.55 | Doublet (d) | 1H | Ar-H (C6) | Ortho to Ester, Meta to Methyl |
| 7.48 | Singlet (s) | 1H | Ar-H (C2) | Ortho to Ester, Ortho to Methoxy |
| 7.18 | Doublet (d) | 1H | Ar-H (C5) | Ortho to Methyl |
| 4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Ethyl Ester Methylene |
| 3.89 | Singlet (s) | 3H | -O-CH₃ | Methoxy Group |
| 2.25 | Singlet (s) | 3H | Ar-CH₃ | Aromatic Methyl |
| 1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ | Ethyl Ester Methyl |
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 194.1
-
Base Peak: m/z 149 (Loss of -OEt, Acylium ion formation).
-
Fragment: m/z 163 (Loss of -OCH₃).
Applications in Drug Discovery[5][9]
Ethyl 3-methoxy-4-methylbenzoate functions as a versatile scaffold. Its primary value is as a "masked" acid that allows for chemical modifications on the aromatic ring without interfering with the carboxylate functionality.
Synthetic Utility Diagram
Figure 2: Divergent synthetic utility of the ester scaffold.
Pharmaceutical Relevance[1][5][9]
-
Prodrug Design: The ethyl ester moiety increases lipophilicity (LogP ~2.8) compared to the free acid (LogP ~2.3), enhancing membrane permeability for cellular assays before intracellular hydrolysis releases the active acid.
-
Fragment-Based Drug Design (FBDD): The 3-methoxy-4-methyl motif is a privileged substructure found in various kinase inhibitors and anti-inflammatory ligands.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Statement | Precautionary Measure |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness). |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |
| Aquatic Toxicity | H401: Toxic to aquatic life | Avoid release to the environment; collect spillage. |
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent hydrolysis.
References
-
ChemicalBook. (2024).[7] 3-Methoxy-4-methylbenzoic acid ethyl ester (CAS 86239-03-4) Product Properties.[1][2][3][4][8] Retrieved from
-
SynHet. (2024).[9][7] Ethyl 3-methoxy-4-methylbenzoate Catalog Entry.[1][2][3][8] Retrieved from
-
Molaid. (2024).[7] Chemical Structure and Safety Data for CAS 86239-03-4.[2] Retrieved from
-
PubChem. (2024).[9] Compound Summary: Methyl 3-methoxy-4-methylbenzoate (Analogous Structure).[10] National Library of Medicine.[9] Retrieved from [9]
-
A2B Chem. (2024). Ethyl 3-methoxy-4-methylbenzoate Commercial Availability.[1][2][8] Retrieved from
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